Fluphenazine decanoate N-4-oxide
CAS No.: 76005-64-6
VCID: VC0195934
Molecular Formula: C32H44F3N3O3S
Molecular Weight: 607.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Fluphenazine decanoate N-4-oxide, also known as 2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate, is a chemical compound with the molecular formula C32H44F3N3O3S and a molecular weight of 607.8 g/mol . It is also known by synonyms such as Fluphenazine Decanoate N-Oxide and Fluphenazine decanoate N4-oxide . The compound is created on 2005-08-09 and modified on 2025-02-01 . Fluphenazine decanoate is the decanoate ester of a trifluoromethyl phenothiazine derivative and is described as a highly potent behavior modifier with a markedly extended duration of effect . Fluphenazine, sold under the brand name Prolixin, is a high-potency typical antipsychotic medication used to treat chronic psychoses such as schizophrenia . Fluphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain and is used for long-term neuroleptic therapy . It shares similar properties and uses with chlorpromazine . A similar compound, Fluphenazine N4'-oxide, has the molecular formula C22H26F3N3O2S and is soluble in dichloromethane . Fluphenazine decanoate is available as an injectable with a strength of 25mg/ml and is a prescription drug . It is not effective in managing behavioral complications in patients with mental retardation . |
---|---|
CAS No. | 76005-64-6 |
Product Name | Fluphenazine decanoate N-4-oxide |
Molecular Formula | C32H44F3N3O3S |
Molecular Weight | 607.8 g/mol |
IUPAC Name | 2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate |
Standard InChI | InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-38(40)21-19-36(20-22-38)17-11-18-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |
Standard InChIKey | JINJGQLVIHABHH-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |
Canonical SMILES | CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |
Purity | > 95% |
Synonyms | 2-[1-Oxido-4-[3-[2-(Trifluoromethyl)Phenothiazin-10-Yl]Propyl]Piperazin-1-Ium-1-Yl]Ethyl Decanoate; Decanoic Acid 2-[1-Oxido-4-[3-[2-(Trifluoromethyl)-10-Phenothiazinyl]Propyl]-1-Piperazin-1-Iumyl]Ethyl Ester; Capric Acid 2-[1-Oxido-4-[3-[2-(Trifluoromethyl |
PubChem Compound | 3059029 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume